molecular formula C22H33F3N6O2 B15006976 N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B15006976
M. Wt: 470.5 g/mol
InChI Key: MTEJGEIENJTSNQ-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound is characterized by the presence of an adamantane moiety, a piperazine ring, and a trifluoroethoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Adamantyloxy Intermediate: The adamantane moiety is first functionalized to introduce an ethoxy group. This can be achieved through a reaction with ethylene oxide under basic conditions.

    Piperazine Derivatization: The piperazine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Triazine Ring Formation: The triazine ring is synthesized by reacting cyanuric chloride with the previously prepared intermediates. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity.

    Final Coupling: The adamantyloxy and piperazine intermediates are coupled with the triazine ring under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The adamantane moiety enhances its ability to cross biological membranes, while the piperazine ring can interact with various biological targets. The trifluoroethoxy group contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Unique due to the combination of adamantane, piperazine, and trifluoroethoxy groups.

    This compound: Similar in structure but may lack one or more functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and membrane permeability, while the trifluoroethoxy group increases its reactivity and potential for further functionalization.

Properties

Molecular Formula

C22H33F3N6O2

Molecular Weight

470.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C22H33F3N6O2/c1-30-3-5-31(6-4-30)19-27-18(28-20(29-19)32-14-22(23,24)25)26-2-7-33-21-11-15-8-16(12-21)10-17(9-15)13-21/h15-17H,2-14H2,1H3,(H,26,27,28,29)

InChI Key

MTEJGEIENJTSNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC(=N2)NCCOC34CC5CC(C3)CC(C5)C4)OCC(F)(F)F

Origin of Product

United States

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